1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride 1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride Substituted cathinones are psychoactive compounds sold in packets labeled as bath salts or plant food. 3,4-Methylenedioxy-N-benzylcathinone is a substituted cathinone that is structurally analogous to methylone, a narcotic that is regulated in the United States. This compound has a phenyl group added to the amino methyl group, substantially decreasing its solubility in aqueous solutions. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1823274-68-5
VCID: VC0164037
InChI: InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H
SMILES: CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl
Molecular Formula: C17H18ClNO3
Molecular Weight: 319.8 g/mol

1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride

CAS No.: 1823274-68-5

Cat. No.: VC0164037

Molecular Formula: C17H18ClNO3

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride - 1823274-68-5

Specification

Description Substituted cathinones are psychoactive compounds sold in packets labeled as bath salts or plant food. 3,4-Methylenedioxy-N-benzylcathinone is a substituted cathinone that is structurally analogous to methylone, a narcotic that is regulated in the United States. This compound has a phenyl group added to the amino methyl group, substantially decreasing its solubility in aqueous solutions. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
CAS No. 1823274-68-5
Molecular Formula C17H18ClNO3
Molecular Weight 319.8 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride
Standard InChI InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H
Standard InChI Key VPHHNGQFGIQHOU-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl
Canonical SMILES CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl

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